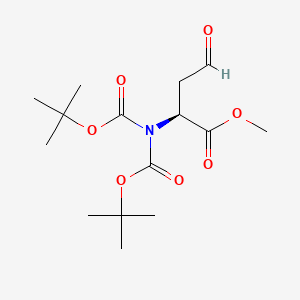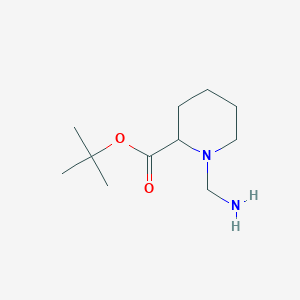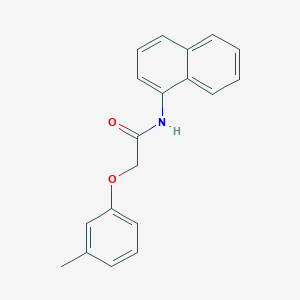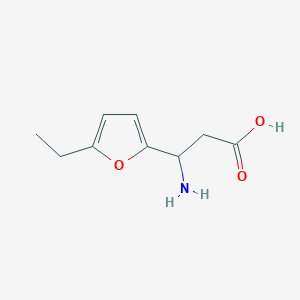
(S)-Methyl 2-(bis(tert-butoxycarbonyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group in peptide synthesis, where it helps to protect amino groups during chemical reactions. This compound is characterized by its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino acid ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.
Substitution: Nucleophilic substitution reactions at the ester or amide positions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Deprotection: The major product is the free amino acid or peptide.
Hydrolysis: The major product is the corresponding carboxylic acid.
Substitution: The major products are substituted esters or amides.
Applications De Recherche Scientifique
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The primary mechanism of action of methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate involves the protection of amino groups during chemical reactions. The Boc protecting group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in the stepwise synthesis of complex peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-3-oxopropanoate
- Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate
- Ethyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate
Uniqueness
Methyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-4-oxobutanoate is unique due to its specific structure, which provides a balance between stability and ease of removal of the Boc protecting groups. This balance makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential for the stepwise construction of peptides and proteins.
Propriétés
Numéro CAS |
219617-09-1 |
|---|---|
Formule moléculaire |
C15H25NO7 |
Poids moléculaire |
331.36 g/mol |
Nom IUPAC |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C15H25NO7/c1-14(2,3)22-12(19)16(13(20)23-15(4,5)6)10(8-9-17)11(18)21-7/h9-10H,8H2,1-7H3/t10-/m0/s1 |
Clé InChI |
QFEVCOWXQPPBLI-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N([C@@H](CC=O)C(=O)OC)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N(C(CC=O)C(=O)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-oxo-N,N-diphenyl-4-[2-(pyridin-3-ylcarbonyl)hydrazinyl]butanamide](/img/structure/B12444495.png)







![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)


![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)

